Milrinone

Phosphodiesterase PDE3 Inotrope

Milrinone (CAS 78415-72-2) is a potent, adrenergic-independent PDE3 inhibitor, demonstrating 111x greater potency than amrinone, reducing thrombocytopenia risk. Ideal for cardiac models requiring reliable hemodynamic improvement, especially in β-blocker scenarios. Available in research-grade purity.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 78415-72-2
Cat. No. B1677136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilrinone
CAS78415-72-2
SynonymsCorotrop
Corotrope
Lactate, Milrinone
Milrinone
Milrinone Lactate
Primacor
Win 47203
Win-47203
Win47203
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
InChIInChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
InChIKeyPZRHRDRVRGEVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/mL
2.09e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Milrinone (CAS 78415-72-2) Procurement Baseline: A Bipyridine PDE3 Inhibitor for Acute Heart Failure Research


Milrinone (CAS 78415-72-2) is a potent and selective inhibitor of phosphodiesterase type 3 (PDE3), a bipyridine derivative classified as an inotropic vasodilator [1]. It is chemically distinct from its predecessor amrinone, featuring a 2-methyl substituent on the pyridone ring and a nitrile group in place of amrinone's 5-amino substituent [2]. Its primary mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) by inhibiting PDE3A and PDE3B, which enhances cardiac contractility and promotes vasodilation [3]. For scientific and industrial users, Milrinone serves as a key reference tool for studying PDE3 biology, cardiovascular function, and inotrope pharmacology, and is available in research-grade purity (>98%) [4].

Why Milrinone (CAS 78415-72-2) Cannot Be Substituted by Generic PDE3 Inhibitors: A Quantitative Rationale


Generic substitution among PDE3 inhibitors is not scientifically valid due to significant, quantifiable disparities in potency, selectivity, pharmacokinetics, and adverse event profiles. For instance, while amrinone is a structural analog, Milrinone exhibits an inotropic potency 20-30 times greater [1] and carries a far lower risk of thrombocytopenia (0.4% vs. 2.4-10%) [2]. Compared to enoximone and pimobendan, Milrinone demonstrates superior potency at the PDE3A isoform (IC50 150 nM vs. 1.8 µM and 2.4 µM, respectively) [3]. Furthermore, its unique pharmacokinetic profile, with an elimination half-life of 2.3 hours and predominant renal excretion (80-85% unchanged), dictates a distinct clinical and experimental dosing paradigm compared to other agents [4]. These critical differences render cross-class substitution not only unscientific but potentially hazardous, as highlighted by the increased mortality observed with long-term oral use [5], underscoring the need for precise compound selection in research and clinical settings.

Quantitative Differentiation Guide for Milrinone (CAS 78415-72-2) vs. Analogs


PDE3 Inhibition Potency: Milrinone vs. Amrinone, Enoximone, Pimobendan

Milrinone demonstrates significantly higher potency against the PDE3A isoform compared to its direct analogs. Its IC50 value is 150 nM, which is 111-fold more potent than amrinone (16.7 µM), 12-fold more potent than enoximone (1.8 µM), and 16-fold more potent than pimobendan (2.4 µM) [1]. This quantification provides a clear, evidence-based rationale for selecting Milrinone as the superior molecular probe for PDE3A-related studies.

Phosphodiesterase PDE3 Inotrope IC50

Functional Superiority at Clinical Concentrations: Milrinone vs. Amrinone and Enoximone

In a head-to-head comparison using isolated Langendorff perfused guinea pig hearts, Milrinone was the only PDE3 inhibitor among amrinone and enoximone to significantly enhance both contractility (inotropy) and relaxation (lusitropy) at clinically relevant concentrations. At these concentrations, Milrinone increased these parameters by 11% (P<0.05), while amrinone and enoximone did not produce a significant effect [1].

Cardiac Function Inotropy Lusitropy Isolated Heart

Superior Safety Profile Regarding Thrombocytopenia: Milrinone vs. Amrinone

Milrinone exhibits a markedly lower incidence of thrombocytopenia, a serious adverse event, compared to its predecessor amrinone. Clinical trial data shows a 0.4% incidence of thrombocytopenia for Milrinone [1], which is substantially less than the 2.4% to 10% incidence observed with amrinone [2][3]. In a direct pediatric study, amrinone infusion resulted in 'relatively thrombocytopenia' compared with milrinone [4].

Thrombocytopenia Safety Adverse Events Amrinone

Pharmacokinetic Differentiation: Renal Excretion and Half-Life of Milrinone

Milrinone's elimination profile is characterized by a short half-life and predominant renal excretion of unchanged drug. Specifically, 80-90% of an administered dose is excreted unchanged by the kidneys, with a mean terminal elimination half-life of 2.3 hours [1]. This pharmacokinetic signature is distinct from other in-class agents and is critical for predicting drug exposure and potential accumulation, particularly in models of renal impairment where its half-life is prolonged [2].

Pharmacokinetics Renal Clearance Half-Life Drug Metabolism

Long-Term Mortality Risk with Oral Administration: A Critical Selection Caveat

The PROMISE trial provided definitive evidence that long-term oral administration of Milrinone is associated with a significant increase in mortality in patients with severe chronic heart failure. Specifically, oral Milrinone therapy led to a 28% increase in all-cause mortality (P=0.038) and a 34% increase in cardiovascular mortality (P=0.016) compared to placebo [1]. This finding was most pronounced in NYHA Class IV patients, who experienced a 53% increase in mortality (P=0.006) [2]. This data critically differentiates the compound's risk profile based on the route and duration of administration, a unique and essential piece of information for any research or procurement decision.

Mortality Chronic Heart Failure PROMISE Trial Safety

Validated Research Applications for Milrinone (CAS 78415-72-2) Based on Comparative Evidence


High-Precision Modulation of PDE3A for Cardiovascular Research

Researchers investigating the specific role of the PDE3A isoform in cardiac contractility and vascular smooth muscle function should select Milrinone. Its superior potency (IC50 = 150 nM) over analogs like enoximone (1.8 µM) and pimobendan (2.4 µM) [1] allows for more targeted pathway modulation at lower concentrations, minimizing off-target effects at other PDE isoforms. Its established selectivity profile over PDE1, PDE2, PDE4, PDE5, and PDE7 further validates its use as a specific pharmacological tool for PDE3A-related mechanistic studies [2].

Acute Hemodynamic Studies in Ex Vivo and In Vivo Models

Milrinone is the optimal choice for experiments requiring a robust and quantifiable functional response in acute settings. In isolated heart models (Langendorff), it is the only PDE3 inhibitor shown to significantly enhance both contractility and relaxation at clinically relevant concentrations (+11% increase) [3]. This reliable and measurable inotropic and lusitropic effect makes it ideal for studies of acute heart failure, post-operative low cardiac output, and cardiogenic shock, where its short half-life (2.3 hours) and rapid onset of action are critical advantages [4].

Safety Pharmacology and Toxicology: Benchmarking Adverse Hematological Effects

In safety pharmacology and toxicology studies evaluating the risk of drug-induced thrombocytopenia, Milrinone serves as a critical comparator with a well-defined, low-risk profile. Its 0.4% incidence of thrombocytopenia provides a benchmark for assessing the hematological safety of novel PDE3 inhibitors or other inotropic agents [5]. This is in stark contrast to its analog amrinone, which carries a 2.4-10% risk and serves as a positive control for this specific toxicity [6].

Investigating the PK/PD Relationship of Renally-Cleared Compounds

Milrinone is an ideal model compound for pharmacokinetic/pharmacodynamic (PK/PD) studies focused on renal elimination. Its primary route of excretion is via the kidneys (80-85% as unchanged drug) [7], making its clearance highly sensitive to changes in renal function. Researchers can use Milrinone to establish and validate PK/PD models in subjects with varying degrees of renal impairment, where its half-life is known to be prolonged [8]. This provides a clear, data-driven system for studying the interplay between renal function and drug exposure for similarly cleared compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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